(4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that features a piperazine ring substituted with a phenyl group and a thiadiazole ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halobenzene derivative.
Thiadiazole Ring Formation: The thiadiazole ring is formed by cyclization of thiosemicarbazide with an appropriate carbonyl compound.
Methanone Attachment: The final step involves the attachment of the thiadiazole ring to the piperazine ring through a methanone linkage, typically achieved by a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiadiazole ring may contribute to binding affinity and specificity. The compound’s effects are mediated through modulation of signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone: can be compared with other piperazine derivatives and thiadiazole-containing compounds.
4-Phenylpiperazine: A simpler analog with similar receptor binding properties.
1,2,5-Thiadiazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
- The combination of a phenylpiperazine moiety with a thiadiazole ring in this compound provides unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(12-10-14-19-15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBYAPDLROYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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